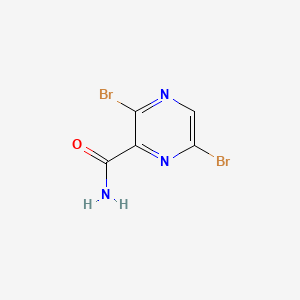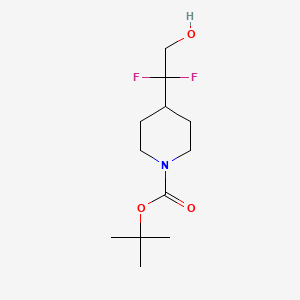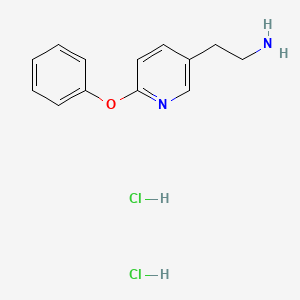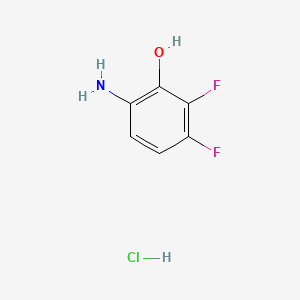![molecular formula C18H31NO2 B582610 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one CAS No. 1797133-25-5](/img/structure/B582610.png)
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered ring of carbon atoms, and a spiro[4.5]decanone, which is a type of spirocyclic compound, a class of organic compounds that have two rings sharing one atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexane ring and the spiro[4.5]decanone structure. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a cyclohexane ring and a spiro[4.5]decanone structure. The “2-Hydroxyethyl” group suggests the presence of an alcohol functional group .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure and the functional groups present. The alcohol group (hydroxyethyl) could potentially be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Scientific Research Applications
Proteomics Research
The compound “1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanol” is used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound might be used to study protein interactions, identify potential drug targets, or understand the mechanisms of diseases.
Synthesis of Cyclohexanol and Ethanol
The compound “2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one” is related to cyclohexanol . Cyclohexanol is a value-added chemical with a huge application market. It’s derived from the esterification of acetic acid and cyclohexene . This compound might be used in the hydrogenation of cyclohexyl acetate, providing a novel route to yield cyclohexanol and ethanol .
Anticancer Leads
The compound “1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanol” is associated with the synthesis of novel benzothieno-[3,2’-f][1,3] oxazepines and their isomeric 2-oxo-2H-spiro[benzothiophene-3,3’-pyrrolines] . These compounds have shown potent and selective cytotoxicity against certain cell lines, making them promising leads for possible optimization into novel selective cytotoxic treatments .
Antimicrobial Agents
Spiro-fused heterocyclic molecules, which are related to “1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanol”, have been synthesized to explore their potential as antimicrobial agents .
Antifungal Agents
Similarly, these spiro-fused heterocyclic molecules have also been explored for their potential as antifungal agents .
Antioxidant Agents
Research has also been conducted to explore the potential of these spiro-fused heterocyclic molecules as antioxidant agents .
Anti-inflammatory Agents
These spiro-fused heterocyclic molecules have been studied for their potential as anti-inflammatory agents .
Analgesic Agents
Lastly, these spiro-fused heterocyclic molecules have been explored for their potential as analgesic agents .
Safety And Hazards
properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c20-12-11-17(7-3-1-4-8-17)14-19-15-18(13-16(19)21)9-5-2-6-10-18/h20H,1-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNICIGJHGZIQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-PiperidineacetaMide, 4-[3-Methoxy-4-[[7-(2-Methoxyphenyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl]aMino]phenyl]-](/img/structure/B582533.png)

![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)



![6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B582546.png)

